molecular formula C22H25ClF2N2O4S B2443140 N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-4-methoxy-2,3,5-trimethylbenzene-1-sulfonamide CAS No. 695218-26-9

N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-4-methoxy-2,3,5-trimethylbenzene-1-sulfonamide

Cat. No. B2443140
CAS RN: 695218-26-9
M. Wt: 486.96
InChI Key: ZUOHAZWXSWPXQU-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative with an indole moiety. Indole derivatives are prevalent in many natural products and drugs . They play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders .


Molecular Structure Analysis

The compound contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. It also has a sulfonamide group attached to a benzene ring. The exact 3D structure would need to be determined through methods such as X-ray crystallography .


Chemical Reactions Analysis

Indole compounds can undergo a variety of chemical reactions, including electrophilic substitution, due to the electron-rich nature of the indole ring . The sulfonamide group can also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For instance, the presence of the sulfonamide group could potentially increase the compound’s water solubility .

Future Directions

The future research directions would likely involve further exploration of the biological activity of this compound and its potential therapeutic applications. Given the biological importance of indole derivatives , this compound could be of interest in drug discovery and development.

properties

IUPAC Name

N-[2-[5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethyl]-4-methoxy-2,3,5-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClF2N2O4S/c1-12-10-20(13(2)14(3)21(12)30-5)32(28,29)26-9-8-17-15(4)27-19-7-6-16(11-18(17)19)31-22(23,24)25/h6-7,10-11,26-27H,8-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOHAZWXSWPXQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)OC(F)(F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClF2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-4-methoxy-2,3,5-trimethylbenzenesulfonamide

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